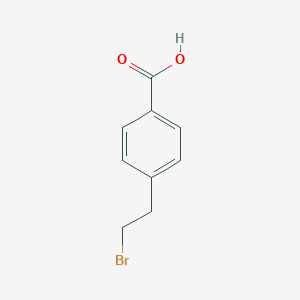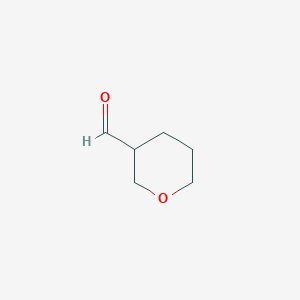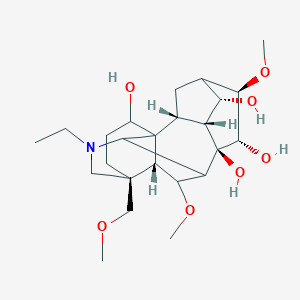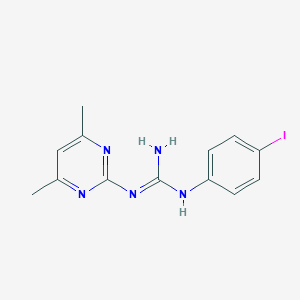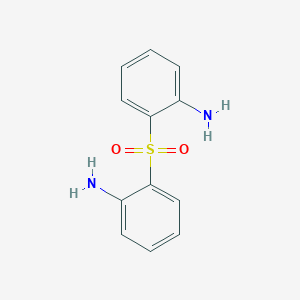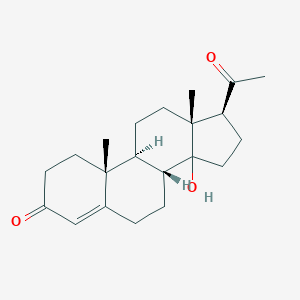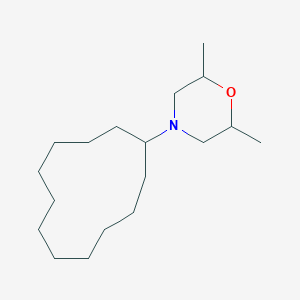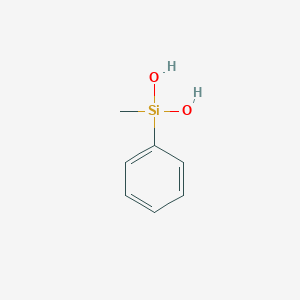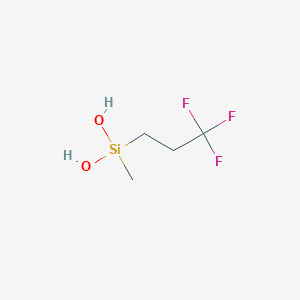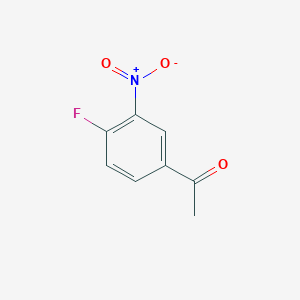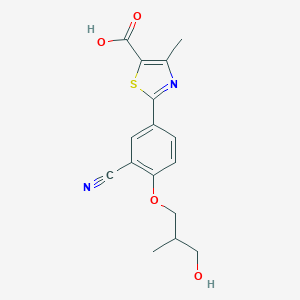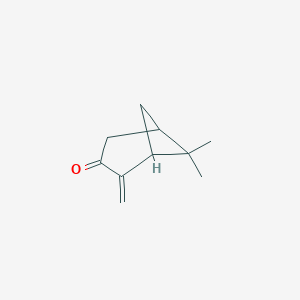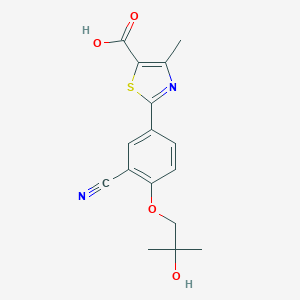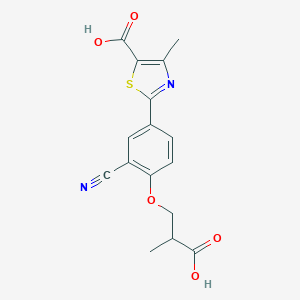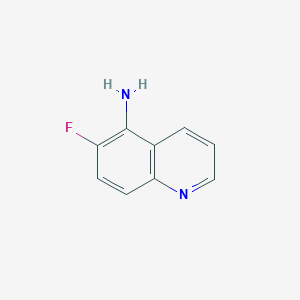
6-Fluoroquinolin-5-amine
説明
6-Fluoroquinolin-5-amine is a compound that is part of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 6-position and an amine group at the 5-position in the quinoline ring system can significantly influence the chemical and physical properties of the molecule, as well as its potential biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that can include cyclization, substitution, and functional group transformations. For instance, the synthesis of 6-aminoquinoline derivatives can be achieved through ring-opening reactions of acridizinium ions, followed by a nucleophilic ring-opening and an aza Diels-Alder reaction, which provides compounds with pronounced absorption and fluorescence properties . Another approach to synthesizing quinoline derivatives is the cascade cyclization of fluoroalkyl alkynylimines with primary amines, which has been used to create 4-amino-5-fluoropicolinates, a structure of interest as potential herbicides . Additionally, the synthesis of 6-methoxy-4-quinolone, a stable fluorophore, demonstrates the potential for quinoline derivatives to be used as fluorescent labeling reagents .
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those with a fluorine atom at the 6-position, is characterized by a bicyclic system that combines a benzene ring fused to a pyridine ring. The presence of substituents such as fluorine and amine groups can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The absolute configuration and intermediates of quinoline derivatives, such as flumequine, have been determined through X-ray structures, which are crucial for understanding the compound's stereochemistry and its implications for biological activity .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and coupling reactions. For example, the synthesis of novel 5-amino-6-methylquinolone antibacterials involves coupling with various amines, demonstrating that the C6 fluorine atom is not a necessary requirement for good antibacterial potency . Additionally, the synthesis of "push-pull" fluorophores based on quinoline structures involves heterocyclization and cross-coupling reactions, indicating the versatility of quinoline derivatives in creating compounds with desired optical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For instance, the photophysical properties of benzo[de]isoquinoline-1,3-dione derivatives have been studied, revealing their potential as fluorescent dyes with good photostability . The fluorescence properties of 6-aminoquinoline have also been utilized in the development of a new fluorogenic substrate for chymotrypsin, showcasing the compound's utility in biochemical assays . The stability of quinoline derivatives against light and heat is another important aspect, as demonstrated by 6-methoxy-4-quinolone, which shows strong fluorescence in a wide pH range and high stability in aqueous media .
科学的研究の応用
Radiopharmaceutical Applications
6-Fluoroquinolin-5-amine, specifically in the form of Fluorine-18 labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), has been explored as a radiopharmaceutical. This compound is used in positron emission tomography (PET) radiopharmaceuticals for detecting human neurofibrillary tangles, which consist of aggregated tau protein, a hallmark of Alzheimer's disease. The synthesis of [18 F]MK-6240 is automated and validated for human use under Current Good Manufacturing Practices, making it applicable for widespread clinical research use (Collier et al., 2017).
Another study characterized the plasma kinetics, brain uptake, and preliminary quantitative analysis of [18 F]MK-6240 in subjects with Alzheimer's disease, mild cognitive impairment, and healthy elderly individuals. This study underlined the tracer's high selectivity and potential for application in longitudinal studies of neurofibrillary tangles in Alzheimer's disease (Lohith et al., 2018).
Biomedical Analysis
6-Fluoroquinolin-5-amine derivatives have been used in biomedical analysis. For instance, 6-methoxy-4-quinolone (6-MOQ) is a novel fluorophore derived from this class, exhibiting strong fluorescence in a wide pH range, making it ideal for biomedical analysis. Its stable fluorescence under various conditions including changes in pH, light, and heat, positions it as a valuable fluorescent labeling reagent (Hirano et al., 2004).
Fluorescent Pre-chromatographic Derivatization
Quinoline derivatives, including 6-Fluoroquinolin-5-amine, are used in fluorescent pre-chromatographic derivatization for liquid chromatographic analyses of various compounds. For example, phanquinone, a fluorogenic labeling reagent, demonstrates this application in quality control of dosage forms (Gatti et al., 2002).
Fluorogenic Reagent in Capillary Electrophoresis
The fluorogenic reagent 5-furoylquinoline-3-carboxaldehyde (FQ) has been used to derivatize biogenic amines and amino acids in brain mixtures, highlighting another biomedical application. This reagent enables the resolution of these compounds based on micellar electrokinetic chromatography and laser-induced fluorescence, demonstrating its utility in the quantification of neurotransmitters (Chen et al., 2001).
Synthesis of Novel Herbicides
6-Fluoroquinolin-5-amine has been involved in the synthesis of novel fluoropicolinate herbicides. Cascade cyclization of fluoroalkyl alkynylimines with primary amines has enabled the synthesis of 4-amino-5-fluoropicolinates, useful in the development of potential herbicides (Johnson et al., 2015).
Antimicrobial Activity
Synthesis and study of fluorobenzoic acid amides based on morpholine and derivatives of 6-Fluoroquinolin-5-amine have revealed antimicrobial properties. These compounds exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria, demonstrating their potential in antimicrobial applications (Issayeva et al., 2022).
特性
IUPAC Name |
6-fluoroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTQDABLIKHWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311399 | |
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinolin-5-amine | |
CAS RN |
1251032-63-9 | |
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



